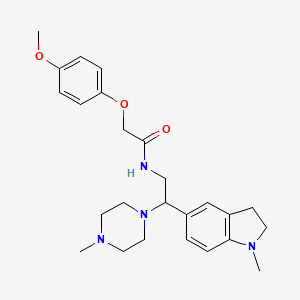
2,6-Bis(trifluoromethyl)nicotinic acid
描述
2,6-Bis(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the 2nd and 6th positions of a nicotinic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
It is known that nicotinic acid derivatives, such as this compound, often interact with nicotinic receptors . These receptors play a crucial role in signal transmission in the nervous system .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that nicotinic acid and its derivatives can influence various biochemical pathways, including lipid metabolism .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have insecticidal or pesticidal effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)nicotinic acid typically involves the introduction of trifluoromethyl groups to a nicotinic acid precursor. One common method involves the reaction of nicotinic acid derivatives with trifluoromethylating agents under controlled conditions. For example, trifluoroacetic acid can be used as a trifluoromethylating agent in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step processes, including the preparation of intermediate compounds followed by trifluoromethylation and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient industrial-scale production .
化学反应分析
Types of Reactions
2,6-Bis(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinic acid moiety.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives .
科学研究应用
2,6-Bis(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: This compound is used as a starting material for the synthesis of various agrochemicals and pharmaceuticals.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Similar in structure, this compound is used as a pharmaceutical intermediate and exhibits different reactivity due to the presence of a methyl group.
Uniqueness
2,6-Bis(trifluoromethyl)nicotinic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and influence its chemical reactivity. This makes it a versatile intermediate for the synthesis of a wide range of biologically active and industrially relevant compounds .
属性
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLZWKUPOEICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2869944.png)
![N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2869946.png)



![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)

![(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B2869954.png)
